molecular formula C13H10Cl2O B2831853 (2,4-Dichlorophenyl)(phenyl)methanol CAS No. 29334-23-4

(2,4-Dichlorophenyl)(phenyl)methanol

Cat. No.: B2831853
CAS No.: 29334-23-4
M. Wt: 253.12
InChI Key: KOMWHXYBCOVOGL-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(phenyl)methanol is a useful research compound. Its molecular formula is C13H10Cl2O and its molecular weight is 253.12. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichlorophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMWHXYBCOVOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Substituted Benzhydrol Chemistry

(2,4-Dichlorophenyl)(phenyl)methanol belongs to the class of organic compounds known as benzhydrols or diphenylmethanols. ontosight.aiwikipedia.org The parent compound, benzhydrol, consists of two phenyl rings attached to a carbon atom which is also bonded to a hydroxyl group. ontosight.aiwikipedia.org Substituted benzhydrols are derivatives where one or more hydrogen atoms on the phenyl rings are replaced by other functional groups. In the case of this compound, two hydrogen atoms on one of the phenyl rings are substituted with chlorine atoms.

The presence of these chlorine atoms significantly influences the electronic properties and reactivity of the molecule. Chlorine is an electron-withdrawing group, which can affect the acidity of the hydroxyl proton and the stability of potential carbocation intermediates formed during reactions. rsc.org The study of various substituted benzhydrols allows researchers to investigate the electronic effects of different substituents on reaction mechanisms and rates. rsc.org For instance, research on the acid-catalyzed methanolysis of substituted benzhydrols helps in understanding the stability of carbocations formed during unimolecular substitution reactions. rsc.org

The synthesis of substituted benzhydrols like this compound can be achieved through methods such as the Grignard reaction, where a phenylmagnesium halide reacts with a substituted benzaldehyde, in this case, 2,4-dichlorobenzaldehyde (B42875). wikipedia.orgorgsyn.org Another common method is the reduction of the corresponding benzophenone (B1666685). wikipedia.org

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2,4-dichlorophenyl)phenylmethanol
Molecular Formula C13H10Cl2O
Molecular Weight 253.12 g/mol
CAS Number 29334-23-4
Physical Form Liquid
Purity Typically ≥97%

This data is compiled from multiple sources. nih.govbldpharm.com

Significance As a Precursor or Byproduct in Complex Organic Syntheses

(2,4-Dichlorophenyl)(phenyl)methanol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structural framework is a key component in certain biologically active compounds.

For example, it is a precursor in the synthesis of certain antifungal agents. The imidazole (B134444) class of antifungals, such as miconazole (B906) and econazole, contains a dichlorinated phenyl group connected to a larger molecular scaffold. google.com The synthesis of these compounds can involve intermediates that are structurally related to this compound. For instance, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol is a crucial intermediate for synthesizing miconazole and econazole. google.com

Furthermore, the structural motif of this compound is found in some fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov Research has shown that introducing a 2,4-dichlorobenzyl group into certain molecular structures can enhance antifungal activity. nih.gov

While it is a useful precursor, the formation of this compound can also occur as a byproduct in certain reactions. For instance, in Grignard reactions involving 2,4-dichlorobenzaldehyde (B42875), if the reaction conditions are not carefully controlled, side reactions can lead to the formation of this alcohol. orgsyn.org

Advanced Analytical Methodologies for the Characterization and Detection of 2,4 Dichlorophenyl Phenyl Methanol

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is indispensable for the separation of (2,4-Dichlorophenyl)(phenyl)methanol from complex matrices, enabling its precise identification and quantification. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be routine quantification, purity assessment, or the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity determination of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.

Method development involves the systematic optimization of several key parameters to achieve adequate separation and peak shape. A C18 or a phenyl-based stationary phase is often selected, with the latter providing enhanced selectivity for aromatic compounds through π-π interactions. phenomenex.comresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. researchgate.net The ratio of organic solvent to water is adjusted to achieve the desired retention time and resolution from potential impurities. Methanol is sometimes preferred over acetonitrile when using phenyl columns to maximize π-π interactions, which can provide unique selectivity. phenomenex.comresearchgate.net

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Retention Time Approximately 5.8 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the purity assessment of this compound and for the detection of volatile and semi-volatile impurities at trace levels. The compound's thermal stability and volatility make it amenable to GC analysis.

For analysis, the sample is dissolved in a suitable organic solvent and injected into the gas chromatograph. A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used to separate the analyte from impurities based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to increase gradually, facilitating the elution of compounds over a range of volatilities.

The mass spectrometer serves as a highly specific detector. As components elute from the GC column, they are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern provides a molecular fingerprint that is used for unambiguous identification by comparison with mass spectral libraries. nih.govresearchgate.net For trace analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for specific impurities.

Table 2: Typical GC-MS Parameters for Purity and Trace Analysis

ParameterCondition
GC System Agilent 6890 or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless, 1 µL
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Detector Mass Spectrometer (e.g., Agilent 5973)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu (full scan)

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the carbinol carbon, meaning it exists as a pair of enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical. Chiral chromatography, particularly chiral HPLC, is the definitive method for separating and quantifying these enantiomers. mz-at.de

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds. mdpi.com Normal-phase chromatography, using a mobile phase like n-hexane mixed with an alcohol modifier (e.g., 2-propanol or ethanol), is frequently employed for such separations. mz-at.de Method optimization involves adjusting the type and percentage of the alcohol modifier and controlling the column temperature to maximize resolution between the enantiomeric peaks. mz-at.demdpi.com

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation

ParameterCondition
Column CHIRALPAK® IB (Amylose-based CSP)
Mobile Phase n-Hexane:2-Propanol (90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 225 nm

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the unsubstituted phenyl ring and the substituted dichlorophenyl ring. The protons on the phenyl ring would appear as a multiplet in the aromatic region. The three protons on the 2,4-dichlorophenyl ring would exhibit a characteristic splitting pattern due to their distinct chemical environments and coupling interactions. A key signal would be the singlet or doublet for the methine proton (CH-OH), and another signal for the hydroxyl proton (-OH), which may be broad and its chemical shift dependent on solvent and concentration.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm assignments by establishing proton-proton and proton-carbon correlations.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (ortho, meta, para)7.20 - 7.40Multiplet (m)
Dichlorophenyl-H7.10 - 7.50Multiplets (m)
Methine-H (CHOH)~ 5.80Singlet (s) or Doublet (d)
Hydroxyl-H (OH)Variable (e.g., 2.0-3.0)Broad Singlet (br s)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. theaic.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1450-1600 cm⁻¹ will contain several sharp bands due to C=C stretching vibrations within the aromatic rings. A significant band for the C-O stretching vibration should be observed in the 1000-1250 cm⁻¹ range. theaic.org The C-Cl stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 700-850 cm⁻¹. theaic.org

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Cl stretches are typically strong and well-defined, aiding in the structural confirmation. nih.gov

Table 5: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
O-H StretchIR3200 - 3600 (broad)
Aromatic C-H StretchIR, Raman3000 - 3100
Aromatic C=C StretchIR, Raman1450 - 1600
C-O StretchIR1000 - 1250
C-Cl StretchIR, Raman700 - 850

Mass Spectrometry (MS) Fragmentation Pattern Analysis

The molecular weight of this compound is 252.12 g/mol . The molecular ion peak would therefore be expected at an m/z corresponding to this mass, considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks).

Upon ionization, the molecule is expected to undergo fragmentation through several key pathways. Alpha-cleavage (α-cleavage), the breaking of the C-C bond adjacent to the oxygen atom, is a common fragmentation pathway for alcohols. This would result in the loss of either the phenyl or the 2,4-dichlorophenyl radical.

Another significant fragmentation process involves the loss of a water molecule (H₂O) from the molecular ion, which is a characteristic fragmentation for many alcohols. Additionally, cleavage of the bond between the benzylic carbon and one of the aromatic rings can lead to the formation of stable aromatic cations.

Based on the analysis of the fragmentation of the isomeric compound 4,4'-Dichlorobenzhydrol, a similar fragmentation pattern is anticipated. nist.gov The most stable fragments are typically the aromatic cations. The expected major fragments for this compound are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula of Fragment Fragmentation Pathway
252/254/256 [C₁₃H₁₀Cl₂O]⁺˙ C₁₃H₁₀Cl₂O Molecular Ion
235/237/239 [C₁₃H₉Cl₂]⁺ C₁₃H₉Cl₂ Loss of OH radical
175/177 [C₇H₄Cl₂O]⁺ C₇H₄Cl₂O Cleavage of the phenyl group
139/141 [C₇H₄Cl₂]⁺˙ C₇H₄Cl₂ Benzoyl cation from dichlorophenyl ring
105 [C₇H₅O]⁺ C₇H₅O Benzoyl cation from phenyl ring

Note: The m/z values for chlorine-containing fragments are represented to show the expected isotopic pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of a molecule.

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state structure, such as unit cell parameters, space group, and specific intermolecular interactions, are not available at present. While the crystal structures of some related derivatives have been determined, the substitution pattern and the absence of other bulky functional groups in the target molecule mean that its crystal packing could be significantly different. Without experimental data, any discussion of its solid-state structure would be purely speculative.

Computational Chemistry and Theoretical Investigations of 2,4 Dichlorophenyl Phenyl Methanol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the fundamental properties of a molecular system.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For (2,4-Dichlorophenyl)(phenyl)methanol, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Selected Experimental Bond Lengths for this compound

Bond Length (Å)
C(1)-Cl(1) 1.741
C(3)-Cl(2) 1.738
C(7)-O(8) 1.432
C(7)-C(9) 1.520
C(7)-C(15) 1.521

Table 2: Selected Experimental Bond Angles for this compound

Atoms Angle (°)
O(8)-C(7)-C(9) 111.4
O(8)-C(7)-C(15) 107.5
C(9)-C(7)-C(15) 112.4
C(2)-C(1)-Cl(1) 119.2
C(4)-C(3)-Cl(2) 119.5

Conformational analysis would further involve rotating the phenyl and dichlorophenyl rings around the single bonds connected to the central carbinol carbon (C7). This would generate a potential energy profile, identifying the most stable conformer (global minimum) and any other low-energy rotational isomers (local minima), separated by rotational energy barriers.

The electronic character of a molecule is described by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are the most probable sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For this compound, DFT calculations would map the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich phenyl ring, while the LUMO would be distributed over the electron-withdrawing 2,4-dichlorophenyl ring. The energy gap would provide a quantitative measure of its kinetic stability.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various types of spectra, which can then be compared with experimental results to validate the accuracy of the theoretical model. irjet.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each vibrational mode (stretching, bending, rocking) corresponds to a specific frequency. For this compound, key predicted vibrations would include the O-H stretch of the alcohol group (typically around 3500 cm⁻¹), C-H stretches of the aromatic rings, C-O stretching, and C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ region). orientjchem.org Comparing the calculated frequencies (often scaled by an empirical factor to account for systematic errors) with an experimental FT-IR spectrum helps in the definitive assignment of spectral bands. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. epstem.net These theoretical shifts are calculated relative to a reference compound (like tetramethylsilane, TMS) and can be directly compared to experimental spectra. This correlation is invaluable for confirming the molecular structure and assigning specific signals to individual protons and carbon atoms in the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for exploring potential reaction pathways. For a given reaction involving this compound, such as its oxidation to the corresponding benzophenone (B1666685) or its esterification, theoretical modeling can map out the entire energy profile.

This involves:

Optimizing Geometries: Calculating the structures and energies of the reactants, products, and any intermediates.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms can locate these TS structures.

Frequency Analysis: A true transition state is confirmed by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion of the atoms along the reaction path.

By determining the energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be calculated. This provides a quantitative prediction of the reaction kinetics, allowing chemists to understand the feasibility of a proposed mechanism.

Environmental Fate and Degradation Studies of 2,4 Dichlorophenyl Phenyl Methanol

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

The biodegradation of (2,4-Dichlorophenyl)(phenyl)methanol in aquatic and terrestrial environments has not been the subject of direct investigation in published studies. However, the structural components of the molecule—a dichlorinated phenyl group and a phenylmethanol moiety—suggest potential pathways based on the microbial degradation of analogous compounds.

Microbial communities in soil and water are known to degrade chlorinated aromatic compounds, although the rate and extent of degradation can vary significantly based on environmental conditions and the specific microorganisms present. For many chlorinated pesticides, such as DDT [1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane], which also contains a dichlorophenyl group, biodegradation is a key transformation process. hilarispublisher.com

It is plausible that the biodegradation of this compound would proceed through initial enzymatic attacks on the phenyl or dichlorophenyl rings, or the methanol (B129727) group. Oxidation of the alcohol group could be a primary step, potentially leading to the formation of a corresponding benzophenone (B1666685) derivative. Hydroxylation of the aromatic rings is another common initial step in the aerobic degradation of aromatic compounds, often mediated by dioxygenase enzymes. This would increase the water solubility of the compound and make it more susceptible to further microbial breakdown.

There are no specific studies that have identified the microbial metabolites of this compound. Based on the degradation pathways of other chlorinated aromatic compounds, a number of potential metabolites can be hypothesized.

For instance, the microbial metabolism of DDT can lead to the formation of various intermediates, including DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). hilarispublisher.com While the chemical structure of this compound is different, the principle of microbial transformation of the dichlorophenyl group is relevant. It is conceivable that microbial action could lead to dechlorination, hydroxylation, and cleavage of the aromatic rings.

Hypothetical microbial metabolites of this compound could include:

Oxidized products such as (2,4-Dichlorophenyl)(phenyl)methanone.

Hydroxylated derivatives on either the phenyl or dichlorophenyl ring.

Dechlorinated analogs, where one or both chlorine atoms are removed.

Ring-cleavage products, resulting from the breakdown of the aromatic structures.

Further research, including laboratory studies with specific microbial cultures and environmental microcosms, would be necessary to identify and quantify the actual metabolites formed during the biodegradation of this compound.

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation processes, including photolysis and hydrolysis, are significant in determining the environmental persistence of many organic pollutants.

Direct photolysis of this compound under simulated sunlight has not been documented. However, aromatic compounds, particularly those containing chlorine atoms, can be susceptible to photodegradation. The presence of the phenyl and dichlorophenyl rings suggests that the molecule could absorb ultraviolet (UV) radiation from sunlight, which could lead to its transformation.

Studies on the photodegradation of 2,4-DCP have shown that it can be degraded by UV irradiation, with the potential for dechlorination and the formation of hydroxylated intermediates. nih.govresearchgate.net It is reasonable to infer that this compound would also undergo photolytic degradation, likely involving the cleavage of the carbon-chlorine bonds or transformations of the aromatic rings. The rate of such degradation would depend on factors like the intensity of sunlight, the presence of photosensitizing substances in the environment (such as humic acids), and the environmental matrix (water, soil surface, or atmosphere).

Table 1: Predicted Photolytic Behavior of this compound Based on Analogous Compounds

ParameterPredicted Behavior for this compoundBasis for Prediction (Analogous Compounds)
Susceptibility to Photolysis Likely susceptibleAromatic rings and C-Cl bonds absorb UV radiation (e.g., 2,4-DCP). nih.gov
Potential Primary Reactions Dechlorination, Ring hydroxylation, Oxidation of methanol groupCommon photodegradation pathways for chlorinated aromatics.
Influencing Factors Sunlight intensity, Presence of photosensitizers, Environmental matrixGeneral principles of environmental photochemistry.

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some organic compounds. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can react with water. In this compound, the primary functional groups are the alcohol (-OH) and the chloro-aromatic rings.

Aryl chlorides, where a chlorine atom is directly attached to a benzene (B151609) ring, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. savemyexams.com The carbon-chlorine bond in an aromatic ring is stronger than in an alkyl halide due to the partial double-bond character from the delocalized π-electron system of the ring. savemyexams.com Therefore, it is unlikely that the chlorine atoms on the dichlorophenyl ring of this compound would be readily displaced by water through hydrolysis.

The alcohol group is also generally stable to hydrolysis. While esters and amides are susceptible to hydrolysis, alcohols are not. libretexts.org Therefore, significant abiotic hydrolysis of this compound in aqueous systems is not expected to be a major degradation pathway.

Environmental Mobility and Distribution Studies

The environmental mobility and distribution of a chemical are largely governed by its sorption behavior in soil and sediment.

Specific studies on the sorption of this compound to soil and sediment are not available. However, its likely sorption behavior can be inferred from its chemical structure. The presence of two aromatic rings, one of which is chlorinated, suggests that this compound will have a moderate to high affinity for organic matter in soil and sediment.

Chlorinated hydrocarbons, in general, tend to be hydrophobic and exhibit a preference for partitioning into the organic fraction of soils and sediments. nih.govresearchgate.netnih.gov This sorption is primarily driven by hydrophobic interactions. The degree of sorption is often correlated with the organic carbon content of the soil or sediment; higher organic carbon content typically leads to stronger sorption.

The presence of the polar alcohol group might slightly increase the water solubility of this compound compared to a non-polar analog. However, the dominance of the two aromatic rings in the molecular structure suggests that sorption to soil organic matter will still be a significant process, likely limiting its mobility in the environment. Compounds with strong sorption tendencies are less likely to leach into groundwater but may accumulate in sediments.

Table 2: Predicted Sorption Characteristics of this compound

Soil/Sediment ComponentPredicted Sorption AffinityRationale
Organic Carbon HighHydrophobic nature of the dichlorophenyl and phenyl rings. nih.govresearchgate.net
Clay Minerals Low to ModerateSome potential for surface interactions, but likely less significant than sorption to organic matter.

Leaching Potential in Different Soil Types

Comprehensive research and publicly available data on the leaching potential of the specific chemical compound this compound in various soil types are not available at this time. Extensive searches of scientific literature and environmental fate databases did not yield specific studies detailing the mobility, sorption-desorption characteristics, or transport of this compound through different soil profiles.

The leaching potential of a chemical compound in soil is influenced by a variety of factors. These include the compound's intrinsic properties such as its water solubility, octanol-water partition coefficient (Kow), and vapor pressure. Additionally, the characteristics of the soil, including its organic matter content, clay content, texture, pH, and microbial activity, play a crucial role in determining the extent to which a chemical will be transported through the soil column.

Without specific experimental data from laboratory or field studies, such as soil column leaching experiments or batch equilibrium studies for this compound, it is not possible to provide a scientifically accurate assessment of its leaching behavior. Therefore, data tables and detailed research findings on the leaching potential of this particular compound in different soil types cannot be generated.

Role and Significance in Specific Chemical Contexts Excluding Clinical/medical Applications of the Compound Itself

Formation and Control as an Impurity in Pharmaceutical Synthetic Processes

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug manufacturing, as they can affect the safety and efficacy of the final product. Understanding the formation pathways of such impurities is the first step toward developing effective control strategies.

While direct literature detailing the formation of (2,4-Dichlorophenyl)(phenyl)methanol as a specific impurity in the synthesis of the antifungal agent Miconazole (B906) is scarce, its formation can be postulated based on the common synthetic routes employed for Miconazole and other azole antifungals. A prevalent method for synthesizing the core structure of these compounds involves the reaction of a substituted phenacyl halide with imidazole (B134444), followed by the reduction of the resulting ketone.

One plausible pathway for the generation of this compound as a byproduct involves a Grignard reaction. In some synthetic variations for creating diaryl carbinol structures, a Grignard reagent, such as phenylmagnesium bromide, is reacted with a substituted benzaldehyde, in this case, 2,4-dichlorobenzaldehyde (B42875). The primary reaction is intended to produce the desired diarylmethanol core of a pharmaceutical intermediate. However, several scenarios could lead to the formation of this compound as an impurity:

Incomplete Reaction or Presence of Unreacted Starting Materials: If the subsequent steps of the Miconazole synthesis are initiated before the complete consumption of the 2,4-dichlorobenzaldehyde and if any unreacted phenyl Grignard reagent remains, these could react during workup or subsequent steps to form this compound.

Side Reactions: The Grignard reagent is highly reactive and can participate in side reactions. For instance, if the reaction conditions are not strictly controlled, side products can form.

Alternative Synthetic Routes: In synthetic routes that build the molecule differently, any step that involves the coupling of a 2,4-dichlorophenyl group and a phenyl group to a carbonyl carbon could potentially yield this carbinol as a side product if the reaction does not proceed to completion or if there are competing reaction pathways.

The table below outlines a hypothetical formation pathway for this compound as an impurity in a Grignard-based synthesis.

StepReactantsReagentsConditionsProductPotential Impurity Formation
12,4-Dichlorobenzaldehyde, Phenylmagnesium bromideAnhydrous etherAnhydrous conditions, controlled temperatureThis compoundThis is the target product in this specific reaction, but becomes an impurity if it's an unintended byproduct in a larger synthesis.
2Intermediate from Step 1Further reagents for Miconazole synthesisVariousMiconazoleUnreacted this compound from a side reaction can be carried over.

The control and removal of impurities are paramount in pharmaceutical manufacturing to ensure the purity and safety of the final drug product. General strategies can be applied to mitigate the presence of this compound.

Mitigation Strategies:

Process Optimization: Careful control of reaction parameters is the most effective way to minimize impurity formation. This includes:

Stoichiometry: Ensuring the precise molar ratios of reactants to drive the main reaction to completion and minimize unreacted starting materials that could lead to side products.

Temperature Control: Many side reactions are temperature-dependent. Maintaining a specific temperature profile throughout the reaction can significantly reduce the formation of unwanted byproducts.

Reaction Time: Optimizing the reaction time ensures the completion of the desired transformation without allowing for the significant formation of degradation or side products.

Quality of Starting Materials: Using highly pure starting materials is crucial. Impurities in the initial reactants can carry through the synthesis or even catalyze side reactions.

Removal Strategies:

Should this compound form as an impurity, several purification techniques can be employed for its removal from the API:

Crystallization: This is a common and effective method for purifying solid APIs. The solubility of the API and the impurity in different solvents can be exploited. By carefully selecting the solvent system and controlling the crystallization conditions (temperature, cooling rate), the API can be selectively crystallized, leaving the more soluble impurity in the mother liquor.

Chromatography: For impurities that are difficult to remove by crystallization, chromatographic techniques are often used.

Column Chromatography: The crude product mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates based on their affinity for the stationary phase, allowing for their separation.

Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used for the purification of compounds. It is particularly useful for separating structurally similar impurities from the main compound.

The following table summarizes the mitigation and removal strategies.

StrategyDescriptionApplication to this compound
Mitigation
Process OptimizationControl of stoichiometry, temperature, and reaction time.Minimize the formation of the impurity during the synthesis of the API.
Starting Material QualityUse of high-purity reactants.Prevent the introduction of precursors that could lead to the formation of the impurity.
Removal
CrystallizationSeparation based on differences in solubility.Selectively crystallize the API, leaving the impurity in the solution.
ChromatographySeparation based on differential partitioning between a stationary and mobile phase.Separate the impurity from the API based on differences in polarity and other physicochemical properties.

Potential as a Key Intermediate for the Synthesis of Non-Medical Specialty Chemicals or Materials

Beyond its role as a pharmaceutical impurity, this compound has potential as a valuable intermediate in the synthesis of non-medical specialty chemicals and materials. Its diarylmethanol structure, with distinct electronic and steric properties conferred by the dichlorophenyl and phenyl groups, makes it an interesting building block.

The hydroxyl group of this compound is a key functional handle that can be readily modified to create a variety of derivatives. For instance, it can undergo esterification, etherification, or be used as an initiator for polymerization reactions. The presence of the two aromatic rings, one of which is electron-deficient due to the chlorine atoms, can influence the properties of the resulting materials.

Potential Applications:

Monomer for Specialty Polymers: this compound could serve as a monomer in the synthesis of polyesters and polycarbonates. chemrxiv.orgtum.de The incorporation of this bulky, chlorinated monomer into a polymer backbone could significantly alter the material's properties, potentially leading to:

Increased Refractive Index: The presence of the aromatic rings and chlorine atoms would likely increase the refractive index of the resulting polymer, making it suitable for optical applications.

Enhanced Thermal Stability: The rigid aromatic structure could improve the thermal stability and glass transition temperature of the polymer.

Modified Solubility: The dichlorophenyl group would affect the polymer's solubility in various organic solvents.

Functional Dyes: The diarylmethanol core is a structural motif found in some classes of dyes. By functionalizing the phenyl or dichlorophenyl rings, or by converting the hydroxyl group into a linking group, it may be possible to synthesize novel functional dyes with specific absorption and emission properties.

Agrochemicals: The dichlorophenyl moiety is present in many pesticides and herbicides. This compound could serve as a precursor for the synthesis of new agrochemicals with potentially novel modes of action.

Linkers in Solid-Phase Synthesis: A related polymer-supported dichlorophenyl-methanol derivative has been reported as a linker in solid-phase organic synthesis. nih.gov This suggests that this compound could be adapted for similar applications, where it is attached to a solid support and used to immobilize molecules during multi-step syntheses.

The table below outlines some potential non-medical applications and the key structural features of this compound that make it suitable for these roles.

Potential ApplicationRelevant Structural Feature(s)Potential Benefit(s)
Specialty PolymersHydroxyl group for polymerization; bulky, chlorinated aromatic rings.High refractive index, enhanced thermal stability, modified solubility.
Functional DyesDiarylmethanol core; potential for further functionalization.Tunable photophysical properties.
AgrochemicalsDichlorophenyl group.Potential for novel bioactive compounds.
Solid-Phase SynthesisHydroxyl group for attachment to a solid support.A stable linker for multi-step organic synthesis.

Future Research Directions and Emerging Methodologies for 2,4 Dichlorophenyl Phenyl Methanol Research

Development of Certified Analytical Reference Standards

The accuracy and reliability of any quantitative chemical analysis depend heavily on the availability of high-purity, well-characterized reference standards. For (2,4-Dichlorophenyl)(phenyl)methanol, the development of Certified Reference Materials (CRMs) represents a critical future research direction, essential for ensuring data quality in environmental monitoring and toxicological studies.

A CRM is a reference material whose property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. nih.gov While analytical standards of this compound are commercially available, the progression to a fully certified CRM involves a more rigorous and demanding process. nih.govnih.gov This process is governed by international standards such as ISO 17034 for the production of reference materials. researchgate.net

The development of a CRM for this specific compound would involve several key research activities:

High-Purity Synthesis and Purification: Developing scalable synthetic routes that yield high-purity this compound, followed by advanced purification techniques to remove isomeric and synthetic impurities.

Comprehensive Characterization: The purified material must be exhaustively characterized to confirm its identity and purity. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and chromatography.

Homogeneity and Stability Studies: Rigorous testing is required to ensure the homogeneity of the CRM batch, meaning every unit has the same concentration within specified limits. epa.gov Furthermore, long-term and short-term stability studies must be conducted under various storage and transport conditions to establish a reliable shelf-life and prevent the use of degraded standards, which can lead to inaccurate results. nih.govfrontiersin.org

Value Assignment and Uncertainty Calculation: The certified value (e.g., concentration or purity) is determined through measurements by one or more reference methods. A critical component of the certification is the calculation of the total combined uncertainty, which accounts for potential variations from characterization, homogeneity, and stability. epa.gov

Challenges in this area include potential analyte-solvent interactions; for instance, halogenated hydrocarbons are known to sometimes interact with common solvents like methanol (B129727) over time. nih.gov The development of matrix CRMs, where the compound is certified in a relevant environmental sample like soil or water, presents an even greater challenge due to complex solute-matrix interactions. walshmedicalmedia.com

Table 1: Key Steps in the Development of a Certified Reference Material (CRM)

StepDescriptionKey Considerations
Synthesis & Purification Production of high-purity bulk material.Removal of isomers, by-products, and residual solvents.
Characterization Confirmation of chemical identity and purity.Use of multiple orthogonal analytical techniques (e.g., qNMR, LC-MS, GC-MS).
Homogeneity Assessment Ensuring uniformity between CRM units.Statistical analysis (e.g., ANOVA) of measurements from multiple units. epa.gov
Stability Assessment Evaluating degradation over time under various conditions.Long-term (storage) and short-term (transport) studies. frontiersin.org
Value Assignment Determining the certified property value (e.g., purity).Use of metrologically valid procedures and traceable measurements.
Uncertainty Budgeting Calculating the total measurement uncertainty.Combining uncertainties from characterization, homogeneity, and stability. epa.gov

Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Future research into the synthesis and degradation of this compound will increasingly rely on Process Analytical Technology (PAT). researchgate.netnih.gov PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. A core component of PAT is the use of advanced spectroscopic techniques for in situ (in the reaction vessel) and real-time monitoring.

For the synthesis of this compound, which can be prepared via methods such as the Grignard reaction (e.g., reacting a phenylmagnesium halide with 2,4-dichlorobenzaldehyde) or the reduction of 2,4-dichlorobenzophenone (B35555), in situ monitoring offers significant advantages. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful tool for this purpose. nih.govresearchgate.netrsc.org By inserting a probe directly into the reactor, researchers can:

Track Reactant Consumption and Product Formation: Monitor the disappearance of characteristic vibrational bands of the starting materials and the appearance of bands corresponding to the alcohol product in real time. nih.gov

Identify Intermediates: Detect transient or unstable intermediates that may not be observable through traditional offline sampling and analysis. epa.gov

Determine Reaction Kinetics and Endpoints: Obtain high-quality data to calculate reaction rates and identify the precise moment of reaction completion, preventing unnecessary heating or extended reaction times. rsc.org

Similarly, for degradation studies, such as the photocatalytic breakdown of this compound, in situ spectroscopy can provide invaluable mechanistic insights. Raman spectroscopy is well-suited for monitoring aqueous degradation processes and can track the disappearance of the parent compound and the evolution of degradation products. ecoitn.eu These techniques provide a "molecular video" of the chemical process, enabling rapid optimization, improved safety by monitoring exothermic events, and a deeper mechanistic understanding. rsc.org

Table 2: Advanced Spectroscopic Techniques for in situ Monitoring

TechniquePrincipleApplication in this compound Research
ATR-FTIR Measures infrared absorption of species in direct contact with an ATR crystal.Real-time monitoring of synthesis (e.g., Grignard reaction), tracking reactants, products, and intermediates. nih.gov
Raman Spectroscopy Measures inelastic scattering of monochromatic light, providing a chemical fingerprint.Monitoring degradation in aqueous media; less interference from water than FTIR. ecoitn.eu
Flow NMR Nuclear Magnetic Resonance spectroscopy adapted for continuous flow systems.Provides detailed structural information for reaction monitoring in flow chemistry setups. walshmedicalmedia.com

Implementation of Green Chemistry Principles in Synthetic and Degradation Studies

Future research must prioritize the alignment of chemical processes with the principles of green chemistry to minimize environmental impact. This involves developing synthetic and degradation pathways for this compound that are more sustainable, efficient, and safer.

Green Synthetic Methodologies:

Mechanochemistry: The use of mechanical force, typically through high-speed ball milling, to drive chemical reactions offers a promising solvent-free synthetic route. ecoitn.eu Research into the mechanochemical reduction of 2,4-dichlorobenzophenone to this compound using metallic reducing agents and a catalytic amount of water or other benign proton sources could eliminate the need for bulk organic solvents. nii.ac.jpresearchgate.net

Alternative Solvents: For reactions that still require a solvent, replacing conventional volatile organic compounds (VOCs) with greener alternatives is crucial. Supercritical carbon dioxide (scCO₂) is a non-flammable, non-toxic, and readily available solvent that could be explored for synthetic reactions. nih.govunc.edu

Recyclable Catalysts: Developing heterogeneous or supported catalysts that can be easily recovered and reused for multiple reaction cycles is a core tenet of green chemistry. mdpi.com Research could focus on creating recyclable catalysts for the reduction of the precursor ketone or for other synthetic transformations.

Green Degradation Methodologies:

Advanced Oxidation Processes (AOPs): Photocatalysis, using semiconductors like titanium dioxide (TiO₂) and light energy, is a powerful AOP for mineralizing chlorinated aromatic compounds into CO₂, water, and inorganic halides. nih.gov Future work should optimize these processes for this compound, potentially using visible light-active catalysts or combining photocatalysis with other AOPs like sonolysis to enhance degradation efficiency. nih.gov

Bioremediation: Utilizing the metabolic capabilities of microorganisms to break down pollutants is an environmentally friendly and cost-effective remediation strategy. nih.gov Research should focus on identifying and isolating bacterial or fungal strains capable of degrading this compound, potentially through cometabolism. rsc.org This involves screening microbes from contaminated sites and optimizing conditions (e.g., pH, temperature, nutrient availability) to enhance biodegradation rates.

Utilization of Chemoinformatics and Machine Learning for Structure-Reactivity and Environmental Fate Predictions

Chemoinformatics and machine learning are rapidly emerging as indispensable tools for predicting the properties, behavior, and environmental impact of chemicals, thereby reducing the need for extensive and costly experimental testing. walshmedicalmedia.com For this compound, these computational approaches can provide critical insights.

Structure-Reactivity and Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between a compound's chemical structure and its biological activity or toxicity. By developing QSAR models trained on data from structurally similar chlorinated and aromatic compounds, researchers can predict the likely toxicity of this compound. nih.gov These models use calculated molecular descriptors (e.g., hydrophobicity, electronic properties) to estimate endpoints like cytotoxicity or acute toxicity (LD₅₀), helping to prioritize chemicals for further toxicological evaluation. unc.edu

Environmental Fate Prediction: The environmental fate of a compound—where it goes, how long it persists, and how it transforms—is of paramount importance.

Machine Learning Models: Algorithms such as gradient boosting and random forests can be trained on large datasets of known pesticides and their metabolites to predict key environmental parameters like dissipation half-life in soil and plants. nih.gov

Integrated Modeling: A significant future direction is the integration of multiple computational tools. This involves using pathway prediction models to identify likely degradation products of this compound. Subsequently, QSAR models can predict the physicochemical and toxicological properties of these products, and environmental fate models can simulate their transport and persistence in ecosystems. frontiersin.orgresearchgate.net This holistic, in silico approach allows for a more comprehensive and automated environmental risk assessment before extensive field studies are conducted.

Degradation Pathway Prediction: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms. For this compound, DFT calculations could predict the most likely sites for microbial attack or radical-induced degradation, helping to elucidate its breakdown pathways. nih.gov

Table 3: Computational Approaches in this compound Research

MethodologyApplicationPredicted Endpoint/Outcome
QSAR Toxicity AssessmentCytotoxicity, Acute Toxicity (LD₅₀), Ecotoxicity.
Machine Learning Environmental Fate ModelingDissipation half-life, soil sorption coefficient (Koc), bioconcentration factor (BCF). nih.govnii.ac.jp
Pathway Prediction Models Environmental Risk AssessmentIdentification of potential transformation products (TPs). researchgate.net
DFT Calculations Mechanistic StudiesReductive dechlorination pathways, sites of oxidative attack. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4-Dichlorophenyl)(phenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reduction of the corresponding ketone using sodium borohydride (NaBH₄) in methanol, which provides moderate yields (~70–80%) with high purity. Alternative routes include Grignard reactions between 2,4-dichlorophenylmagnesium bromide and benzaldehyde derivatives, though this requires anhydrous conditions and strict temperature control (-10°C to 0°C) to avoid side reactions. Purification via crystallization (ethanol or ethyl acetate) is critical to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and substituent positions. Key markers include the hydroxyl proton signal (δ ~2.1–2.5 ppm, broad singlet) and aromatic protons (δ ~6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can validate molecular weight (expected [M+H]+ at m/z 281.03), but discrepancies ≤0.005 Da require recalibration using internal standards like TMS .

Q. What are the common side products formed during the synthesis of this compound, and how can they be minimized?

  • Methodological Answer : Over-reduction to cyclohexanol derivatives or oxidation to ketones may occur if reaction conditions are not tightly controlled. To minimize these:

  • Use freshly distilled solvents (e.g., methanol) to avoid moisture-induced side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) and quench the reaction at 80–90% conversion.
  • Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and calculated spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in HRMS (e.g., observed m/z 343.9546 vs. calculated 343.9551) may arise from isotopic chlorine patterns or matrix effects. Use isotopic distribution simulations (e.g., Bruker Compass DataAnalysis) to validate peaks. For NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals and confirm connectivity. Cross-validate with X-ray crystallography when crystalline derivatives are available .

Q. What role does the dichlorophenyl substituent play in the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The electron-withdrawing chlorine atoms enhance electrophilic aromatic substitution reactivity at the para position. In biological systems, the dichlorophenyl group increases lipophilicity, improving membrane permeability. Studies on analogous compounds (e.g., chlorfenvinphos metabolites) show that dichlorophenyl moieties bind to cytochrome P450 enzymes via π-π stacking, altering metabolic pathways .

Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies for hydroxylation or dechlorination pathways. Pair this with in vitro microsomal assays (e.g., rat liver S9 fractions) to identify major metabolites. Molecular docking (AutoDock Vina) can predict binding affinities to enzymes like CYP3A4, guiding targeted mutagenesis studies .

Q. What strategies are effective for modifying the diphenylmethanol core to enhance catalytic activity in organic transformations?

  • Methodological Answer : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to stabilize transition states in cross-coupling reactions. Alternatively, replace the hydroxyl group with a tosylate to enable nucleophilic substitutions. For asymmetric catalysis, chiral auxiliaries (e.g., (S)-BINOL) can be appended to the methanol moiety, as demonstrated in similar diphenylmethanol frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.